2-Methoxypyrimidine-5-sulfinic acid
Description
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-methoxypyrimidine-5-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-5-6-2-4(3-7-5)11(8)9/h2-3H,1H3,(H,8,9) |
InChI Key |
GYOXCSIQLSINJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfinic Acid Formation via Sulfinate Salt Intermediates
A common approach involves the synthesis of sodium 2-methoxypyrimidine-5-sulfinate as an intermediate, which can be subsequently converted to the sulfinic acid form. This method typically includes:
- Starting Material: 2-Methoxypyrimidine
- Sulfinating Agent: Sodium sulfinate or related reagents
- Solvent: Tetrahydrofuran (THF) or similar polar aprotic solvents
- Conditions: Elevated temperature to ensure complete conversion
This method is advantageous due to the stability of the sulfinate salt and its versatility in further transformations.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Methoxypyrimidine + sodium sulfinate | Formation of sodium 2-methoxypyrimidine-5-sulfinate |
| 2 | Acidification of sulfinate salt | Conversion to this compound |
This approach is supported by commercial synthesis data indicating the molecular formula C5H5N2NaO3S for the sodium salt and a molecular weight of 196.16 g/mol.
Multi-step Synthesis via Halogenated Intermediates
Another detailed method involves the preparation of halogenated pyrimidine derivatives followed by nucleophilic substitution and reduction steps:
- Step 1: Preparation of 5-nitro-2-methoxypyrimidine or 2-chloro-5-nitropyridine analogs by nitration and halogenation.
- Step 2: Conversion of halogenated intermediates to 2-methoxypyrimidine-5-aminopyridine derivatives via catalytic hydrogenation using 10% Pd/C under mild hydrogen pressure (0.01 MPa) at 60–65 °C.
- Step 3: Introduction of sulfinic acid functionality through sulfinating agents or oxidation-reduction sequences.
This method emphasizes environmentally friendly conditions, such as the use of methanol as solvent and recycling of catalysts, which reduces waste generation and improves economic viability.
Alternative Routes via Sulfonation and Reduction
In some cases, sulfonic acid derivatives (e.g., 2-methoxy-5-methylaniline-4-sulphonic acid) are prepared by reacting acylated amines with sulfuric acid or oleum at elevated temperatures, followed by reduction to sulfinic acid derivatives. This method is less direct but can be adapted for related pyrimidine sulfinic acids.
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Nitration of 2-aminopyridine | Mixed acid nitration at 58–63 °C for 10–15 hours | - | - | Produces 2-amino-5-nitropyridine |
| Halogenation of 2-hydroxyl-5-nitropyridine | Phosphorus oxychloride, DMF, reflux 2–4 hours | - | - | Forms 2-chloro-5-nitropyridine |
| Methoxylation of 2-chloro-5-nitropyridine | Methyl alcohol, sodium methylate, reflux 1–2 hours | 96.49 | 98.78% | Produces 2-methoxyl-5-nitropyridine |
| Catalytic hydrogenation | 10% Pd/C, H2 0.01 MPa, 60 °C, 1–2 hours | 92.55 | 98.93% | Produces 2-methoxyl-5-aminopyridine |
| Sulfination (general) | Reaction with sodium sulfinate in THF, elevated temp | - | - | Produces sodium 2-methoxypyrimidine-5-sulfinate |
Note: Specific yields for sulfinic acid formation are less frequently reported but are inferred from the sulfinate salt synthesis and subsequent acidification steps.
Research Findings and Advantages
- The use of 10% Pd/C catalyst for hydrogenation significantly reduces waste and improves environmental safety compared to traditional reduction methods.
- Employing methylene chloride as solvent in nitration steps reduces sulfuric acid consumption, enhancing process sustainability.
- The sodium sulfinate intermediate offers a stable and versatile handle for further functionalization, facilitating the synthesis of sulfinic acid derivatives with high purity.
- The described methods are scalable and suitable for industrial production due to mild reaction conditions and high yields.
Summary Table of Preparation Routes
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Sulfinate Salt Intermediate | Sulfination of 2-methoxypyrimidine, acidification | Stable intermediate, versatile | Requires sulfinating agents |
| Halogenated Intermediate | Nitration → Halogenation → Methoxylation → Reduction | High purity, environmentally friendly | Multi-step, requires catalyst |
| Sulfonation-Reduction | Sulfonation of amines → Reduction | Applicable to related compounds | Less direct, harsher conditions |
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-Methoxypyrimidine-5-sulfonic acid.
Reduction: 2-Methoxypyrimidine-5-thiol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxypyrimidine-5-sulfinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key analogs based on substituents, molecular weight (MW), and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
